molecular formula C20H20N4O3S2 B2910563 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 921470-07-7

2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B2910563
CAS No.: 921470-07-7
M. Wt: 428.53
InChI Key: ODFSYEOLSIYGNY-UHFFFAOYSA-N
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Description

2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide is a complex organic compound that features a thiazole ring, a urea linkage, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Urea Linkage Formation: The thiazole derivative is then reacted with an isocyanate to form the urea linkage.

    Final Coupling: The intermediate is coupled with 3-(methylthio)phenylacetic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylthio groups.

    Reduction: Reduction reactions can target the urea linkage and the thiazole ring.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential as a pharmaceutical agent. Its structure suggests it could interact with biological targets such as enzymes or receptors.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, they might exhibit anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and urea linkage could play crucial roles in binding to these targets, while the aromatic groups might enhance its affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide
  • 2-(2-(3-(2-hydroxyphenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide
  • 2-(2-(3-(2-chlorophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. The methoxy group, for instance, can influence its solubility and reactivity, while the thiazole ring can enhance its binding affinity to biological targets.

Properties

IUPAC Name

2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-27-17-9-4-3-8-16(17)23-19(26)24-20-22-14(12-29-20)11-18(25)21-13-6-5-7-15(10-13)28-2/h3-10,12H,11H2,1-2H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFSYEOLSIYGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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